3-[(3,4-Dioxo-2-pyrrolidin-1-ylcyclobut-1-en-1-yl)amino]propanoic acid
Overview
Description
“3-[(3,4-Dioxo-2-pyrrolidin-1-ylcyclobut-1-en-1-yl)amino]propanoic acid” is a chemical compound with the molecular formula C11H14N2O4 and a molecular weight of 238.24 . It is intended for research use only and not for diagnostic or therapeutic use .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: C1CCN(C1)C2=C(C(=O)C2=O)NCCC(=O)O .Scientific Research Applications
Chiral β-Hydroxy-α-Amino Acid Synthesis
Goldberg et al. (2015) explored the synthesis of chiral β-hydroxy-α-amino acids, which are critical intermediates in developing pharmaceuticals. The study utilized recombinant d-threonine aldolase enzymes for the aldol addition of glycine to pyridine carboxaldehyde, leading to the efficient production of these amino acids. This process is notable for its high diastereo- and enantioselectivity, allowing for easy isolation and application in drug synthesis Goldberg et al., 2015.
Cyclic γ-Aminobutyric Acid Analogues
Petz et al. (2019) reported on the creation of cyclic γ-aminobutyric acid analogues, which are significant for their potential neurological applications. The synthesis involved a de Mayo reaction, combining intermolecular [2+2]-photocycloaddition and fragmentation reactions. This innovative approach offers a new pathway for developing compounds with potential therapeutic benefits for neurological disorders Petz et al., 2019.
Polysubstituted Pyrroles Synthesis
Kolos and Chechina (2019) focused on synthesizing polysubstituted pyrroles, incorporating the propanoic acid fragment. This work highlights a novel method for creating complex pyrrole derivatives, potentially useful in various chemical and pharmaceutical applications Kolos & Chechina, 2019.
Enantioselective Alkylation
Gonsalves et al. (2003) explored the use of pyrrolidine-based amino alcohols derived from tartaric acid for the enantioselective alkylation of benzaldehyde. This research contributes to the field of asymmetric synthesis, offering a route to chiral alcohols that are significant in medicinal chemistry Gonsalves et al., 2003.
Safety and Hazards
properties
IUPAC Name |
3-[(3,4-dioxo-2-pyrrolidin-1-ylcyclobuten-1-yl)amino]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c14-7(15)3-4-12-8-9(11(17)10(8)16)13-5-1-2-6-13/h12H,1-6H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPJUJRJKUIXND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=O)C2=O)NCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,4-Dioxo-2-pyrrolidin-1-ylcyclobut-1-en-1-yl)amino]propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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